
3-chloro-4-hydroxy-N-(2-methylphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-4-hydroxy-N-(2-methylphenyl)benzamide, also known as CHMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
The exact mechanism of action of 3-chloro-4-hydroxy-N-(2-methylphenyl)benzamide is not fully understood, but it is believed to exert its effects through the inhibition of certain enzymes and signaling pathways in cells. Specifically, 3-chloro-4-hydroxy-N-(2-methylphenyl)benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, 3-chloro-4-hydroxy-N-(2-methylphenyl)benzamide has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
3-chloro-4-hydroxy-N-(2-methylphenyl)benzamide has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antitumor, and antioxidant properties. Specifically, 3-chloro-4-hydroxy-N-(2-methylphenyl)benzamide has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, which play a key role in the development of inflammatory diseases. Additionally, 3-chloro-4-hydroxy-N-(2-methylphenyl)benzamide has been shown to induce apoptosis (cell death) in cancer cells, making it a promising candidate for the development of new anticancer drugs.
实验室实验的优点和局限性
One of the main advantages of using 3-chloro-4-hydroxy-N-(2-methylphenyl)benzamide in lab experiments is its versatility. 3-chloro-4-hydroxy-N-(2-methylphenyl)benzamide can be easily synthesized and modified to produce derivatives with different properties, making it a valuable tool for researchers in various fields. Additionally, 3-chloro-4-hydroxy-N-(2-methylphenyl)benzamide has been shown to exhibit low toxicity, making it a safe compound to work with in the lab. However, one limitation of using 3-chloro-4-hydroxy-N-(2-methylphenyl)benzamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with in certain applications.
未来方向
There are several future directions for research on 3-chloro-4-hydroxy-N-(2-methylphenyl)benzamide. One area of interest is the development of new drugs based on 3-chloro-4-hydroxy-N-(2-methylphenyl)benzamide for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of 3-chloro-4-hydroxy-N-(2-methylphenyl)benzamide and to identify its molecular targets in cells. Finally, research is needed to optimize the synthesis of 3-chloro-4-hydroxy-N-(2-methylphenyl)benzamide and its derivatives to improve their properties and expand their potential applications in various fields.
合成方法
3-chloro-4-hydroxy-N-(2-methylphenyl)benzamide can be synthesized through a multi-step process that involves the reaction of 3,4-dihydroxybenzoic acid with thionyl chloride to form 3-chloro-4-hydroxybenzoyl chloride. The resulting compound is then reacted with 2-methylphenylamine to produce 3-chloro-4-hydroxy-N-(2-methylphenyl)benzamide.
科学研究应用
3-chloro-4-hydroxy-N-(2-methylphenyl)benzamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 3-chloro-4-hydroxy-N-(2-methylphenyl)benzamide has been shown to exhibit antitumor and anti-inflammatory properties, making it a promising candidate for the development of new drugs. In agriculture, 3-chloro-4-hydroxy-N-(2-methylphenyl)benzamide has been investigated for its potential use as a herbicide and fungicide. In material science, 3-chloro-4-hydroxy-N-(2-methylphenyl)benzamide has been used as a building block for the synthesis of new materials with unique properties.
属性
IUPAC Name |
3-chloro-4-hydroxy-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-9-4-2-3-5-12(9)16-14(18)10-6-7-13(17)11(15)8-10/h2-8,17H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIRFPCNDIAGME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-hydroxy-N-(2-methylphenyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[[4-(oxolan-2-ylmethoxy)benzoyl]amino]-1,3-thiazole-5-carboxylate](/img/structure/B7465388.png)
![3-[(4-Methylphenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7465396.png)
![N-(2-chlorophenyl)-2-[(5-ethylsulfonyl-1,3-benzoxazol-2-yl)sulfanyl]acetamide](/img/structure/B7465406.png)
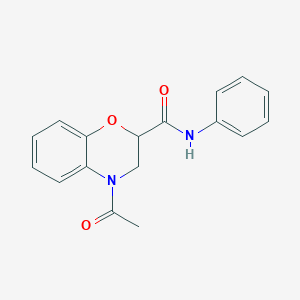
![(E)-3-[3-chloro-4-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7465424.png)
![4-[(1E)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-cyano-3-oxoprop-1-en-1-yl]-2-methoxyphenyl naphthalene-1-carboxylate](/img/structure/B7465432.png)
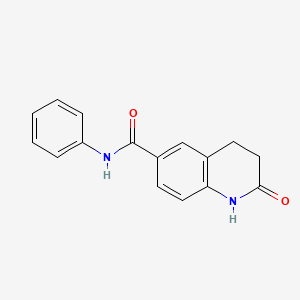
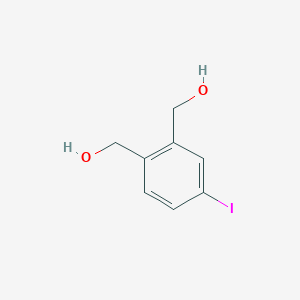
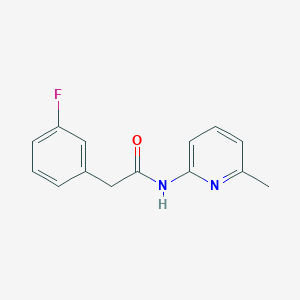
![(E)-3-[3-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7465454.png)
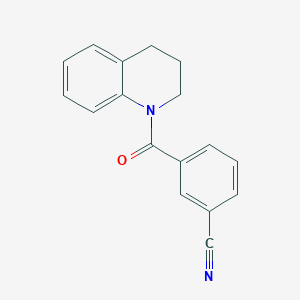
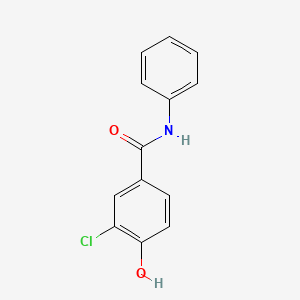
![N-[2-oxo-2-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]ethyl]benzamide](/img/structure/B7465489.png)
